molecular formula C17H18N6 B076189 Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- CAS No. 13486-13-0

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-

Cat. No.: B076189
CAS No.: 13486-13-0
M. Wt: 306.4 g/mol
InChI Key: CAAQCABQPNOOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- is a complex organic compound characterized by its unique structure, which includes a benzenemethanamine core, an ethyl group, and a triazolylazo phenyl group. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- typically involves multiple steps. One common method includes the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale azo coupling reactions, utilizing advanced reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as crystallization, distillation, or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.

Scientific Research Applications

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form active amines, which may interact with biological macromolecules, leading to various biological effects. The triazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-ethyl-: A simpler analog without the triazolylazo phenyl group.

    Benzenemethanamine, 4-methyl-: Another analog with a methyl group instead of the triazolylazo phenyl group.

Uniqueness

Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]- is unique due to its combination of an azo group and a triazole ring, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler analogs may not exhibit.

Properties

IUPAC Name

N-benzyl-N-ethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-2-23(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-22-17-18-13-19-21-17/h3-11,13H,2,12H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAQCABQPNOOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065509
Record name Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13486-13-0
Record name N-Ethyl-N-[4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]phenyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13486-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-ethyl-N-(4-(2-(1H-1,2,4-triazol-5-yl)diazenyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013486130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-N-[4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.